1-(2-((Trimethylsilyl)oxy)ethyl)aziridine
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Overview
Description
1-(2-((Trimethylsilyl)oxy)ethyl)aziridine is an organic compound that features a three-membered aziridine ring substituted with a 2-((trimethylsilyl)oxy)ethyl group. This compound is of significant interest in organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-((Trimethylsilyl)oxy)ethyl)aziridine can be synthesized through the reaction of aziridine with 2-((trimethylsilyl)oxy)ethyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the aziridine, followed by nucleophilic substitution with the halide .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-((Trimethylsilyl)oxy)ethyl)aziridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions are common, where the aziridine ring opens to form new compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted aziridines, amines, and hydroxylated derivatives .
Scientific Research Applications
1-(2-((Trimethylsilyl)oxy)ethyl)aziridine has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 1-(2-((Trimethylsilyl)oxy)ethyl)aziridine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including nucleophiles and electrophiles, to form new chemical bonds. The pathways involved often include nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Aziridine: A simpler analog without the 2-((trimethylsilyl)oxy)ethyl group.
2-(tert-Butyldimethylsilyloxy)ethanol: A compound with a similar silyl ether group but different functional groups.
Uniqueness: 1-(2-((Trimethylsilyl)oxy)ethyl)aziridine is unique due to its combination of the aziridine ring and the 2-((trimethylsilyl)oxy)ethyl group, which imparts distinct reactivity and stability compared to other aziridines and silyl ethers .
Properties
CAS No. |
24685-68-5 |
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Molecular Formula |
C7H17NOSi |
Molecular Weight |
159.30 g/mol |
IUPAC Name |
2-(aziridin-1-yl)ethoxy-trimethylsilane |
InChI |
InChI=1S/C7H17NOSi/c1-10(2,3)9-7-6-8-4-5-8/h4-7H2,1-3H3 |
InChI Key |
UWFBJYARCCWHQJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCCN1CC1 |
Origin of Product |
United States |
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